(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
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Description
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Derivatives: A study by Malik and Khan (2014) focused on synthesizing novel derivatives, including compounds structurally related to the queried compound, for potential anticonvulsant applications. These derivatives were evaluated for their efficacy in the maximal electroshock (MES) test, revealing significant anticonvulsant potential in some compounds (Malik & Khan, 2014).
- Catalyst-Free Synthesis: Moreno-Fuquen et al. (2019) described an efficient, catalyst- and solvent-free method for synthesizing related compounds, providing a greener and more sustainable approach to the development of these chemicals (Moreno-Fuquen et al., 2019).
Biological and Medicinal Applications
- Antimicrobial and Antimycobacterial Evaluation: Narasimhan et al. (2011) synthesized and evaluated a series of compounds structurally related to the queried compound for their antimicrobial and antimycobacterial activities. These studies help in understanding the potential therapeutic applications of such compounds (Narasimhan et al., 2011).
Chemical and Physical Properties
- Structural Analysis: The study by Huang et al. (2021) on compounds structurally similar to the queried compound focused on their synthesis, crystal structure, and theoretical studies using density functional theory (DFT). This research provides insights into the molecular structure and properties of these compounds (Huang et al., 2021).
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c25-20(24-15-12-22-21(24)28-16-17-6-2-1-3-7-17)18-8-10-19(11-9-18)29(26,27)23-13-4-5-14-23/h1-3,6-11H,4-5,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIRANWPMNCFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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